Decarboxalate 6-(Acetoxymethyl) Melatonin Glucuronide Triacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

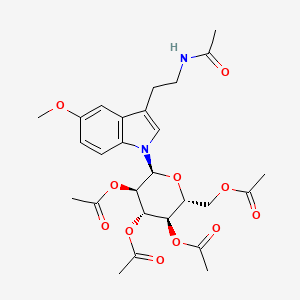

Decarboxalate 6-(Acetoxymethyl) Melatonin Glucuronide Triacetate is a chemical compound with the molecular formula C27H34N2O11 and a molecular weight of 562.57 g/mol. It is an intermediate in the synthesis of Melatonin Glucuronide Sodium Salt, a glucuronide derivative of Melatonin, which plays a role in circadian rhythms and acts as an antioxidant.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decarboxalate 6-(Acetoxymethyl) Melatonin Glucuronide Triacetate involves multiple steps, starting from Melatonin. The process includes the protection of hydroxyl groups, acetylation, and glucuronidation. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. Solvents like chloroform, dichloromethane, DMSO, ethyl acetate, and methanol are commonly used.

Chemical Reactions Analysis

Types of Reactions

Decarboxalate 6-(Acetoxymethyl) Melatonin Glucuronide Triacetate undergoes various chemical reactions, including:

Oxidation: Conversion to oxidized derivatives.

Reduction: Formation of reduced forms.

Substitution: Replacement of functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halides. Reaction conditions such as temperature, pH, and solvent choice are optimized for each specific reaction.

Major Products Formed

The major products formed from these reactions include various derivatives of Melatonin Glucuronide, which have different biological activities and applications.

Scientific Research Applications

Decarboxalate 6-(Acetoxymethyl) Melatonin Glucuronide Triacetate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its role in circadian rhythms and antioxidant properties.

Medicine: Investigated for potential therapeutic applications in sleep disorders and oxidative stress-related conditions.

Industry: Utilized in the production of pharmaceuticals and nutraceuticals

Mechanism of Action

The mechanism of action of Decarboxalate 6-(Acetoxymethyl) Melatonin Glucuronide Triacetate involves its conversion to Melatonin Glucuronide, which interacts with melatonin receptors (MT1 and MT2) in the brain. These receptors regulate sleep-wake cycles and circadian rhythms. The compound also exhibits antioxidant properties by scavenging free radicals and upregulating antioxidant enzymes .

Comparison with Similar Compounds

Similar Compounds

Melatonin: The parent compound, known for regulating sleep and circadian rhythms.

Melatonin Glucuronide: A direct derivative with enhanced solubility and bioavailability.

Ashwagandha: An adaptogen with stress-relieving properties, often compared with melatonin for sleep-related applications.

Uniqueness

Decarboxalate 6-(Acetoxymethyl) Melatonin Glucuronide Triacetate is unique due to its specific glucuronide modification, which enhances its solubility and stability. This makes it a valuable intermediate in the synthesis of Melatonin Glucuronide Sodium Salt, offering potential advantages in therapeutic applications.

Biological Activity

Decarboxalate 6-(Acetoxymethyl) Melatonin Glucuronide Triacetate is a derivative of melatonin that has garnered attention for its potential biological activities. Melatonin itself is well-known for its roles in regulating circadian rhythms and possessing antioxidant properties. This compound, as an intermediate in the synthesis of Melatonin Glucuronide Sodium Salt, exhibits unique characteristics that may enhance its biological efficacy.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Like melatonin, this compound may exhibit antioxidant properties, helping to mitigate oxidative stress by scavenging free radicals.

- Regulation of Circadian Rhythms : It may influence the sleep-wake cycle, similar to melatonin, potentially aiding in sleep disorders.

- Anti-Inflammatory Effects : Preliminary studies suggest that melatonin derivatives can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

In Vitro Studies

In vitro studies have indicated that this compound can modulate cellular responses. For instance:

- Cell Viability and Proliferation : Research shows that this compound enhances cell viability in neuronal cell lines subjected to oxidative stress, indicating neuroprotective effects.

- Cytokine Production : It has been observed to decrease the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in cultured macrophages .

In Vivo Studies

Animal models have provided insights into the pharmacological effects of this compound:

- Neuroprotection : In rodent models, administration of melatonin derivatives has been linked to improved outcomes in models of ischemic brain injury, suggesting potential therapeutic applications for neurodegenerative diseases.

- Sleep Quality Improvement : Studies indicate that compounds similar to this compound may enhance sleep quality and duration in animal models, supporting its use in treating sleep disorders.

Case Studies

-

Neuroprotective Effects in Stroke Models :

- A study involving a rodent model of stroke demonstrated that treatment with melatonin derivatives significantly reduced infarct size and improved neurological scores post-stroke. This suggests a protective role against neuronal damage due to ischemia.

-

Anti-inflammatory Applications :

- In a clinical setting, patients with chronic inflammatory conditions showed reduced markers of inflammation after supplementation with melatonin derivatives, indicating potential benefits for inflammatory diseases.

Data Table: Summary of Biological Activities

Properties

Molecular Formula |

C27H34N2O11 |

|---|---|

Molecular Weight |

562.6 g/mol |

IUPAC Name |

[(2R,3R,4S,5R,6S)-6-[3-(2-acetamidoethyl)-5-methoxyindol-1-yl]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate |

InChI |

InChI=1S/C27H34N2O11/c1-14(30)28-10-9-19-12-29(22-8-7-20(35-6)11-21(19)22)27-26(39-18(5)34)25(38-17(4)33)24(37-16(3)32)23(40-27)13-36-15(2)31/h7-8,11-12,23-27H,9-10,13H2,1-6H3,(H,28,30)/t23-,24-,25+,26-,27+/m1/s1 |

InChI Key |

TUMIIVYXVWWLKI-SEFGFODJSA-N |

Isomeric SMILES |

CC(=O)NCCC1=CN(C2=C1C=C(C=C2)OC)[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(=O)NCCC1=CN(C2=C1C=C(C=C2)OC)C3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.